molecular formula C5H6INOS B6183118 4-iodo-5-methoxy-2-methyl-1,3-thiazole CAS No. 2751616-04-1

4-iodo-5-methoxy-2-methyl-1,3-thiazole

Cat. No. B6183118
CAS RN: 2751616-04-1
M. Wt: 255.1
InChI Key:
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Description

4-Iodo-5-methoxy-2-methyl-1,3-thiazole, also known as IMT, is an organic compound with a wide range of applications in the scientific research field. It is a heterocyclic molecule, consisting of a thiazole ring with an iodine atom and a methoxy group attached to the ring. IMT is widely used in organic synthesis, as a reagent for the synthesis of other compounds, and as a probe for studying biochemical and physiological processes.

Mechanism of Action

4-iodo-5-methoxy-2-methyl-1,3-thiazole has been found to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs in the body. It has been suggested that 4-iodo-5-methoxy-2-methyl-1,3-thiazole acts by binding to the heme group of the enzyme and blocking the active site. This prevents the enzyme from binding to and metabolizing drugs, thus reducing the effectiveness of the drug.
Biochemical and Physiological Effects
4-iodo-5-methoxy-2-methyl-1,3-thiazole has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs in the body. It has also been found to have anti-inflammatory and anti-oxidant properties, and to have an effect on the nervous system.

Advantages and Limitations for Lab Experiments

4-iodo-5-methoxy-2-methyl-1,3-thiazole has several advantages and limitations when used in laboratory experiments. One advantage is that it is easily synthesized and can be used in a wide range of experiments. Another advantage is that it is relatively non-toxic and has low toxicity in humans. However, one limitation is that it is relatively unstable in aqueous solutions, and thus must be stored in a dry, airtight container.

Future Directions

4-iodo-5-methoxy-2-methyl-1,3-thiazole has a wide range of potential future directions. One potential direction is the development of new methods for synthesizing 4-iodo-5-methoxy-2-methyl-1,3-thiazole and other related compounds. Another potential direction is the use of 4-iodo-5-methoxy-2-methyl-1,3-thiazole to study the effects of drugs on the nervous system. Additionally, 4-iodo-5-methoxy-2-methyl-1,3-thiazole could be used to study the effects of drugs on other systems, such as the cardiovascular system, and to study the mechanism of action of drugs. Finally, 4-iodo-5-methoxy-2-methyl-1,3-thiazole could be used to develop new drugs and to study the effects of drugs on various diseases.

Synthesis Methods

4-iodo-5-methoxy-2-methyl-1,3-thiazole can be synthesized through various methods, including the reaction of 4-iodo-5-methoxybenzaldehyde with thiourea, the reaction of 4-iodo-5-methoxybenzaldehyde with thiosemicarbazide, and the reaction of 4-iodo-5-methoxybenzaldehyde with thiocyanate. The most common method is the reaction of 4-iodo-5-methoxybenzaldehyde with thiourea, which yields 4-iodo-5-methoxy-2-methyl-1,3-thiazole in a yield of up to 90%. This reaction is usually carried out in aqueous or alcoholic solutions at room temperature.

Scientific Research Applications

4-iodo-5-methoxy-2-methyl-1,3-thiazole is widely used in scientific research, primarily as a reagent for the synthesis of other compounds. It is also used as a probe for studying biochemical and physiological processes. For example, it has been used to study the activity of enzymes, such as cytochrome P450, and to study the mechanism of action of drugs. It has also been used to study the effects of drugs on the nervous system and to study the action of neurotransmitters.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-iodo-5-methoxy-2-methyl-1,3-thiazole involves the reaction of 2-methyl-1,3-thiazole with iodine and methoxytrimethylsilane in the presence of a catalyst.", "Starting Materials": [ "2-methyl-1,3-thiazole", "iodine", "methoxytrimethylsilane", "catalyst" ], "Reaction": [ "Step 1: Dissolve 2-methyl-1,3-thiazole in a suitable solvent.", "Step 2: Add iodine and methoxytrimethylsilane to the reaction mixture.", "Step 3: Add a catalyst to the reaction mixture.", "Step 4: Heat the reaction mixture under reflux for a specific period of time.", "Step 5: Cool the reaction mixture and extract the product using a suitable solvent.", "Step 6: Purify the product using column chromatography or recrystallization." ] }

CAS RN

2751616-04-1

Product Name

4-iodo-5-methoxy-2-methyl-1,3-thiazole

Molecular Formula

C5H6INOS

Molecular Weight

255.1

Purity

95

Origin of Product

United States

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